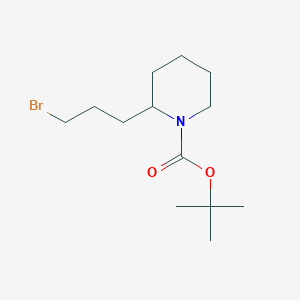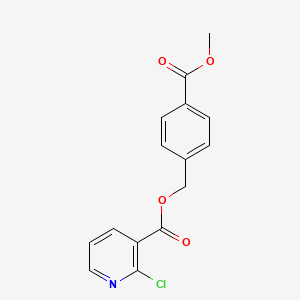
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a chlorine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (4-Methoxycarbonylphenyl)methanol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the ester group.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 2-chloropyridine-3-carboxylic acid and (4-Methoxycarbonylphenyl)methanol.
Oxidation and reduction: Various oxidized or reduced forms of the compound depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2-chloropyrimidine-4-carboxylate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and an ester group
Propiedades
Número CAS |
454667-71-1 |
|---|---|
Fórmula molecular |
C15H12ClNO4 |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-14(18)11-6-4-10(5-7-11)9-21-15(19)12-3-2-8-17-13(12)16/h2-8H,9H2,1H3 |
Clave InChI |
APTYZQSMQYKPJG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Cl |
Solubilidad |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
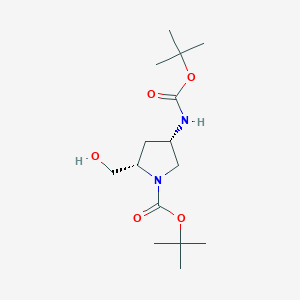
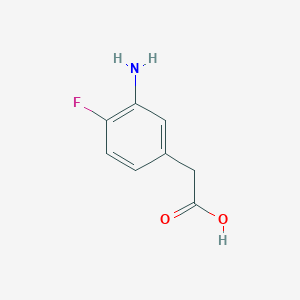
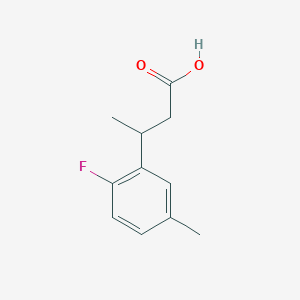
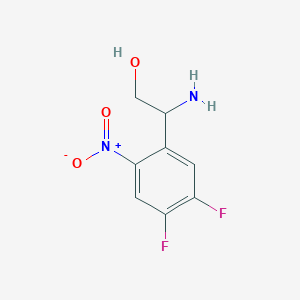
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
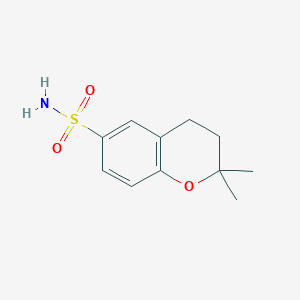
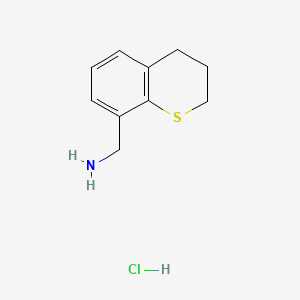
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)

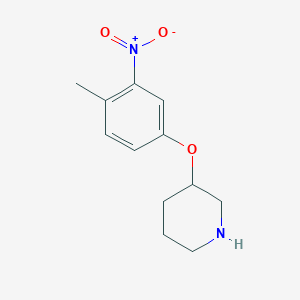
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
